molecular formula C8H13NO2 B14168568 [(E)-2-nitroprop-1-enyl]cyclopentane CAS No. 6937-36-6

[(E)-2-nitroprop-1-enyl]cyclopentane

Cat. No.: B14168568
CAS No.: 6937-36-6
M. Wt: 155.19 g/mol
InChI Key: URLJJQLKYKXNID-VOTSOKGWSA-N
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Description

[(E)-2-nitroprop-1-enyl]cyclopentane is an organic compound characterized by a nitro group attached to a prop-1-enyl chain, which is in turn bonded to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-nitroprop-1-enyl]cyclopentane typically involves the reaction of cyclopentanone with nitroethane in the presence of a base such as sodium ethoxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-nitroprop-1-enyl]cyclopentane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

Major Products

    Oxidation: Nitroalkenes or nitroalkanes.

    Reduction: Amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

[(E)-2-nitroprop-1-enyl]cyclopentane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-2-nitroprop-1-enyl]cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A saturated hydrocarbon with a similar ring structure but lacking the nitro and prop-1-enyl groups.

    Cyclopentene: An unsaturated hydrocarbon with a double bond in the ring structure.

    Nitroalkenes: Compounds with a nitro group attached to an alkene chain.

Uniqueness

[(E)-2-nitroprop-1-enyl]cyclopentane is unique due to the presence of both a nitro group and a cyclopentane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6937-36-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

[(E)-2-nitroprop-1-enyl]cyclopentane

InChI

InChI=1S/C8H13NO2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3/b7-6+

InChI Key

URLJJQLKYKXNID-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C1CCCC1)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1CCCC1)[N+](=O)[O-]

Origin of Product

United States

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